molecular formula C34H45N5O7S B7880889 Z-Val-Lys-Met-AMC

Z-Val-Lys-Met-AMC

Cat. No. B7880889
M. Wt: 667.8 g/mol
InChI Key: QVSKZGQYQLYCFO-VWYPKUQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Val-Lys-Met-AMC is a useful research compound. Its molecular formula is C34H45N5O7S and its molecular weight is 667.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Angiotensin I-Converting Enzyme Inhibitory Activity : Compounds with similar structures, such as Z-Pro-Val-Trp, have shown inhibitory activity against angiotensin I-converting enzyme, which is significant for understanding hypertension and developing antihypertensive treatments (Maruyama et al., 1987).

  • Inhibition of Achromobacter Protease I : Z-Val-lysinal, a compound related to Z-Val-Lys-Met-AMC, was found to be a potent inhibitor for Achromobacter protease I, indicating its potential as a novel inhibitor for lysine-specific serine proteases (Masaki et al., 1992).

  • Study of Serine Protease and Serine Protease Inhibitors : Similar compounds like Z-Gly-Pro-Arg-AMC have been used in the study of serine proteases, which are important for understanding the mechanism of parasitic infections (Morris & Sakanari, 1994).

  • Nutrition and Animal Health : Research involving Met-Zn chelates and Lys-Mn chelates in animal diets shows the importance of these compounds in nutrient digestion and nitrogen utilization in livestock, indicating potential applications in animal health and nutrition (Sun et al., 2007).

  • Agricultural Applications : The study of foliar-applied zinc, complexed with amino acids like lysine and methionine, demonstrates the impact on yield and nutritional quality of crops, which could inform agricultural practices (Rafie et al., 2017).

  • Genetic Research in Human Psychology and Medicine : The study of Val/Met polymorphisms in various contexts (e.g., anxiety-related behaviors, response to antipsychotic medications, pain perception, cognitive functioning) highlights the importance of similar compounds in genetic research, which could provide insights into human psychological and physiological processes (Chen et al., 2006; Weickert et al., 2004; Rakvåg et al., 2005; Eberle & Schwyzer, 1975).

  • Enzyme Activity and Drug Development : Studies on enzymes like human HIV-1 proteinase use compounds similar to this compound as substrates, which is crucial for understanding enzyme activity and developing drugs (Richards et al., 1990).

properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H45N5O7S/c1-21(2)30(39-34(44)45-20-23-10-6-5-7-11-23)33(43)38-26(12-8-9-16-35)32(42)37-27(15-17-47-4)31(41)36-24-13-14-25-22(3)18-29(40)46-28(25)19-24/h5-7,10-11,13-14,18-19,21,26-27,30H,8-9,12,15-17,20,35H2,1-4H3,(H,36,41)(H,37,42)(H,38,43)(H,39,44)/t26-,27-,30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSKZGQYQLYCFO-VWYPKUQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Z-Val-Lys-Met-AMC
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Z-Val-Lys-Met-AMC
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Reactant of Route 5
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Reactant of Route 6
Z-Val-Lys-Met-AMC

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